molecular formula C19H23N5O2S B6752515 N-(2-propan-2-yl-1,3-benzothiazol-6-yl)-2-(pyrazol-1-ylmethyl)morpholine-4-carboxamide

N-(2-propan-2-yl-1,3-benzothiazol-6-yl)-2-(pyrazol-1-ylmethyl)morpholine-4-carboxamide

Cat. No.: B6752515
M. Wt: 385.5 g/mol
InChI Key: FKEVPFUCJLJXAR-UHFFFAOYSA-N
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Description

N-(2-propan-2-yl-1,3-benzothiazol-6-yl)-2-(pyrazol-1-ylmethyl)morpholine-4-carboxamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives

Properties

IUPAC Name

N-(2-propan-2-yl-1,3-benzothiazol-6-yl)-2-(pyrazol-1-ylmethyl)morpholine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O2S/c1-13(2)18-22-16-5-4-14(10-17(16)27-18)21-19(25)23-8-9-26-15(11-23)12-24-7-3-6-20-24/h3-7,10,13,15H,8-9,11-12H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKEVPFUCJLJXAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC2=C(S1)C=C(C=C2)NC(=O)N3CCOC(C3)CN4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-propan-2-yl-1,3-benzothiazol-6-yl)-2-(pyrazol-1-ylmethyl)morpholine-4-carboxamide typically involves multiple steps:

    Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.

    Introduction of the Isopropyl Group: The isopropyl group can be introduced via alkylation using isopropyl halides in the presence of a base.

    Attachment of the Pyrazole Moiety: The pyrazole ring can be attached through a nucleophilic substitution reaction with a suitable pyrazole derivative.

    Formation of the Morpholine Ring: The morpholine ring can be synthesized by reacting an appropriate amine with an epoxide or through cyclization reactions.

    Final Coupling: The final step involves coupling the benzothiazole, pyrazole, and morpholine fragments under suitable conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic routes to improve yield and reduce costs. This may include the use of continuous flow reactors, microwave-assisted synthesis, or other advanced techniques to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2-propan-2-yl-1,3-benzothiazol-6-yl)-2-(pyrazol-1-ylmethyl)morpholine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halides, nucleophiles, or electrophiles under appropriate conditions (e.g., solvents, temperature, catalysts).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-propan-2-yl-1,3-benzothiazol-6-yl)-2-(pyrazol-1-ylmethyl)morpholine-4-carboxamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.

    DNA Interaction: The compound may interact with DNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

Similar Compounds

    N-(2-propan-2-yl-1,3-benzothiazol-6-yl)-2-(pyrazol-1-ylmethyl)morpholine-4-carboxamide: can be compared with other benzothiazole derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity compared to other similar compounds.

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